molecular formula C25H18O B1621438 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one CAS No. 65962-35-8

1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one

Cat. No.: B1621438
CAS No.: 65962-35-8
M. Wt: 334.4 g/mol
InChI Key: ZFZAYVVVWCCISH-UHFFFAOYSA-N
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Description

1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and photophysical properties. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which imparts unique electronic and structural properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is primarily based on its ability to undergo intramolecular charge transfer (ICT). This property allows the compound to interact with various molecular targets, including enzymes and receptors. The ICT state is influenced by the substituent effect, solvent polarity, and temperature, which can modulate the compound’s photophysical properties and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one
  • 1-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
  • 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity. The presence of both naphthalene and biphenyl moieties enhances its potential for diverse applications in photophysics and biological research .

Properties

CAS No.

65962-35-8

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H

InChI Key

ZFZAYVVVWCCISH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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